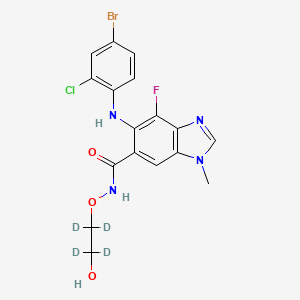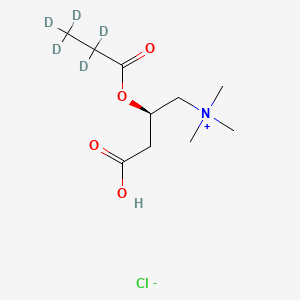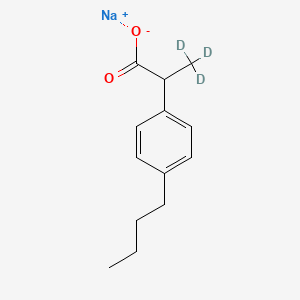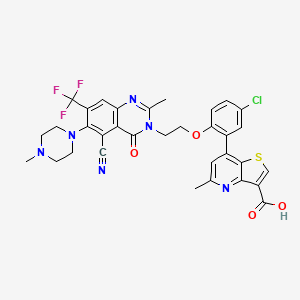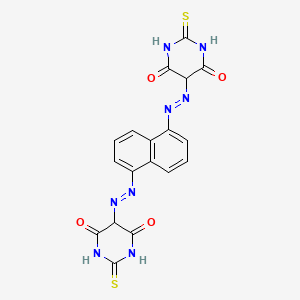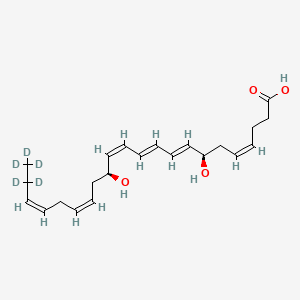
D-Methionine-N-fmoc-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Methionine-N-fmoc-d3: is a deuterium-labeled derivative of D-Methionine-N-fmoc. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule enhances its utility as a tracer in various analytical and experimental procedures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionine-N-fmoc-d3 typically involves the incorporation of deuterium into D-Methionine-N-fmoc. The process begins with the protection of the amino group of D-Methionine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-Methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: D-Methionine-N-fmoc-d3 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Various bases and nucleophiles can be used to introduce different functional groups.
Major Products: The major products formed from these reactions include deprotected methionine, oxidized methionine derivatives, and substituted methionine derivatives .
科学的研究の応用
Chemistry: D-Methionine-N-fmoc-d3 is used as a stable isotope-labeled compound in various chemical analyses, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, it serves as a tracer to study metabolic pathways and protein synthesis. The deuterium labeling allows for precise quantification and tracking of the compound within biological systems .
Medicine: In pharmacological studies, this compound is used to investigate the pharmacokinetics and metabolism of methionine-containing drugs. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its stable isotope labeling provides valuable insights into the drug’s behavior in the body .
作用機序
The primary mechanism of action of D-Methionine-N-fmoc-d3 involves its role as a tracer in various analytical techniques. The deuterium atoms in the compound provide a distinct signal in mass spectrometry and NMR spectroscopy, allowing for accurate detection and quantification . The Fmoc group serves as a protecting group for the amino group of methionine, facilitating its incorporation into peptides and proteins during synthesis .
類似化合物との比較
D-Methionine-N-fmoc: The non-deuterated version of D-Methionine-N-fmoc-d3.
L-Methionine-N-fmoc: The L-isomer of methionine with an Fmoc protecting group.
D-Methionine-d3: The deuterium-labeled version of D-Methionine without the Fmoc group.
Uniqueness: this compound is unique due to its combination of deuterium labeling and Fmoc protection. This dual modification enhances its utility in both analytical and synthetic applications. The deuterium labeling provides distinct analytical signals, while the Fmoc group facilitates peptide synthesis .
特性
分子式 |
C20H21NO4S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3 |
InChIキー |
BUBGAUHBELNDEW-HLENTGRASA-N |
異性体SMILES |
[2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




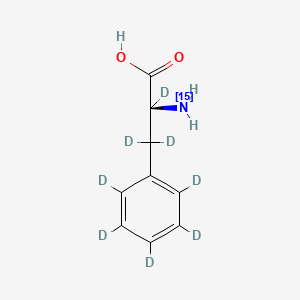
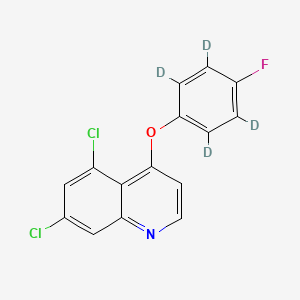
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

